3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a pyrazole ring with a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological pathways. The pyrazole ring is known to interact with active sites of enzymes, while the piperidine moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H17Cl2N3 |
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Molecular Weight |
238.15 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(4-6-11-12)8-3-2-5-10-7-8;;/h4,6,8,10H,2-3,5,7H2,1H3;2*1H |
InChI Key |
ROFQMAOTPKEUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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